trans-Clopenthixol

Description

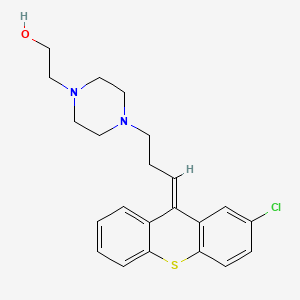

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPIAZLQTJBIFN-BLLMUTORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90110026 | |

| Record name | (E)-Clopenthixol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90110026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53772-84-2, 982-24-1 | |

| Record name | trans-Clopenthixol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53772-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clopenthixol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000982241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clopenthixol, trans | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053772842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Clopenthixol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90110026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clopenthixol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPENTHIXOL, TRANS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLE878A8ZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of trans-Clopenthixol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of trans-Clopenthixol, an E-isomer of the thioxanthene antipsychotic agent Clopenthixol. While the cis-isomer, Zuclopenthixol, is the pharmacologically active component, the synthesis and purification of the trans-isomer are crucial for reference standards, impurity profiling, and further pharmacological investigation. This document outlines a plausible synthetic route, detailed experimental protocols, and purification strategies based on established chemical principles and available literature.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 2-chlorothioxanthen-9-one. This is followed by the introduction of the propylidene side chain via a Wittig reaction, and finally, the addition of the N-(2-hydroxyethyl)piperazine moiety. The synthesis yields a mixture of cis- and trans-isomers, which then requires separation.

Synthesis of 2-chlorothioxanthen-9-one (Starting Material)

The synthesis of the tricyclic ketone, 2-chlorothioxanthen-9-one, is a critical first step. A common method involves the reaction of an alkali metal derivative of 4-chlorothiophenol with 2-chlorobenzonitrile to form 2-(4'-chlorophenylthio)benzonitrile. This intermediate is then hydrolyzed to 2-(4'-chlorophenylthio)benzoic acid, which is subsequently cyclized via dehydration to yield 2-chlorothioxanthen-9-one.

Experimental Protocol:

-

Step 1: Synthesis of 2-(4'-chlorophenylthio)benzonitrile: In a suitable reactor, a mixture of an alkali metal salt of 4-chlorothiophenol and 2-chlorobenzonitrile is heated in an organic solvent. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by recrystallization.

-

Step 2: Hydrolysis to 2-(4'-chlorophenylthio)benzoic acid: The synthesized 2-(4'-chlorophenylthio)benzonitrile is subjected to hydrolysis using a strong acid, such as sulfuric acid, in an aqueous acetic acid solution. The reaction mixture is heated to ensure complete conversion. The product is then precipitated by dilution with water, filtered, and washed.

-

Step 3: Cyclization to 2-chlorothioxanthen-9-one: The dried 2-(4'-chlorophenylthio)benzoic acid is cyclized by heating in a dehydrating agent like concentrated sulfuric acid. The product, 2-chlorothioxanthen-9-one, precipitates upon pouring the reaction mixture onto ice, and is then filtered, washed, and dried. A patent describes obtaining a pale yellow solid with a melting point of 151-152°C.[1]

Synthesis of Clopenthixol Isomer Mixture

The core of the Clopenthixol synthesis involves a Wittig reaction to introduce the propylidene side chain, followed by alkylation of N-(2-hydroxyethyl)piperazine.

1.2.1. Step 1: Wittig Reaction to form 2-chloro-9-(3-bromopropylidene)-9H-thioxanthene

This step utilizes a Wittig reagent, (3-bromopropyl)triphenylphosphonium bromide, to convert the ketone group of 2-chlorothioxanthen-9-one into the desired propylidene side chain.

Experimental Protocol:

-

Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), (3-bromopropyl)triphenylphosphonium bromide is suspended in a dry aprotic solvent such as tetrahydrofuran (THF). The suspension is cooled to a low temperature (e.g., -78°C or 0°C), and a strong base, such as n-butyllithium or potassium tert-butoxide, is added dropwise to generate the ylide. The formation of the characteristic orange-red color of the ylide indicates a successful reaction.

-

Wittig Reaction: A solution of 2-chlorothioxanthen-9-one in dry THF is added slowly to the ylide solution at the same low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, a mixture of cis- and trans-2-chloro-9-(3-bromopropylidene)-9H-thioxanthene, is then purified by column chromatography on silica gel.

1.2.2. Step 2: Alkylation of N-(2-hydroxyethyl)piperazine

The purified mixture of 2-chloro-9-(3-bromopropylidene)-9H-thioxanthene isomers is then reacted with N-(2-hydroxyethyl)piperazine to yield the final Clopenthixol isomer mixture.

Experimental Protocol:

-

A solution of the 2-chloro-9-(3-bromopropylidene)-9H-thioxanthene isomer mixture in a suitable solvent such as toluene or dimethylformamide (DMF) is prepared.

-

An excess of N-(2-hydroxyethyl)piperazine and a base (e.g., potassium carbonate) are added to the solution.

-

The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then washed with water to remove excess N-(2-hydroxyethyl)piperazine and the base.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude mixture of cis- and this compound.

The overall synthesis workflow is depicted in the following diagram:

Caption: General synthesis workflow for Clopenthixol isomer mixture.

Purification of this compound

The separation of the geometric isomers of Clopenthixol is a critical step to obtain pure this compound. The two primary methods for this separation are fractional crystallization and preparative high-performance liquid chromatography (HPLC).

Fractional Crystallization

Fractional crystallization takes advantage of the potential differences in solubility between the cis- and trans-isomers or their salts in a particular solvent system. A patent for the separation of the related compound Zuclopenthixol (the cis-isomer) suggests that fractional crystallization of the dihydrochloride salts can be employed.[2] A similar principle can be applied to isolate the trans-isomer.

Experimental Protocol:

-

The crude mixture of Clopenthixol isomers is dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

The solution is acidified with hydrochloric acid to form the dihydrochloride salts.

-

The solution is then slowly cooled to induce crystallization. The less soluble isomer will crystallize out first. The process may require careful control of temperature and solvent composition.

-

The crystals are collected by filtration. The process of recrystallization may need to be repeated multiple times to achieve the desired purity of the trans-isomer. The purity of the fractions should be monitored by analytical HPLC.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for the separation of isomers and can provide high-purity this compound. The method development involves optimizing the stationary phase, mobile phase, and other chromatographic parameters on an analytical scale before scaling up to a preparative system.

Experimental Protocol:

-

Method Development (Analytical Scale): An analytical HPLC method is first developed to achieve baseline separation of the cis- and this compound isomers. A reversed-phase C8 or C18 column is often suitable. A typical mobile phase could be a mixture of a phosphate buffer and acetonitrile.[3]

-

Scale-up to Preparative HPLC: The optimized analytical method is then scaled up to a preparative HPLC system. This involves using a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.

-

Fraction Collection: The eluent is monitored using a UV detector, and the fractions corresponding to the this compound peak are collected.

-

Post-Purification: The collected fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound. The purity of the final product should be confirmed by analytical HPLC and other analytical techniques.

The purification workflow can be visualized as follows:

References

Chemical and physical properties of trans-Clopenthixol

An In-depth Technical Guide to the Chemical and Physical Properties of trans-Clopenthixol

Introduction

Clopenthixol is a typical antipsychotic drug belonging to the thioxanthene class, first introduced in 1961.[1] It exists as a mixture of geometric isomers, the cis(Z)-isomer (zuclopenthixol) and the trans(E)-isomer (this compound).[1][2] The antipsychotic activity is primarily attributed to the cis(Z)-isomer, which is a potent antagonist at dopamine D1 and D2 receptors.[2][3][4][5] While the cis(Z)-isomer has been more extensively studied and utilized clinically, a thorough understanding of the trans(E)-isomer is crucial for researchers, scientists, and drug development professionals involved in the analysis of clopenthixol-related compounds, impurity profiling, and stereoisomerism research. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, details relevant experimental protocols, and illustrates its pharmacological context.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound and its common salt form are summarized below. Data for the more widely studied mixed isomer or cis(Z)-isomer are included for comparison where specific data for the trans(E)-isomer is not available.

Chemical Identification and Structure

| Property | Value | Reference(s) |

| IUPAC Name | 2-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol | [6] |

| Synonyms | β-Clopenthixol, (E)-Clopenthixol | [6] |

| CAS Registry Number | 53772-84-2 | [1][6] |

| Molecular Formula | C₂₂H₂₅ClN₂OS | [7][8][9] |

| Molecular Weight | 400.97 g/mol | [9] |

| Dihydrochloride Salt | C₂₂H₂₅ClN₂OS · 2HCl | [10][11][12][13] |

| Molecular Weight (HCl) | 473.89 g/mol | [7][10][11][12][13] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Physical Description | The mixed isomer base is described as a colorless syrup. | [7] |

| Melting Point | Data specific to the trans-isomer is not readily available. The cis(Z)-isomer has a melting point of 84-85°C. The mixed-isomer dihydrochloride salt melts at 250-260°C with decomposition. | [7][14] |

| Solubility | Base: Readily soluble in methanol; sparingly soluble in ether. Dihydrochloride Salt: Freely soluble in water; sparingly soluble in alcohol; practically insoluble in other organic solvents. | [7][14] |

| pKa (Strongest Basic) | 8.03 (Predicted for cis-isomer) | [4] |

| Partition Coefficient (XLogP3) | 4.3 (Predicted for Clopenthixol) | [8] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and quantification of this compound.

Isomer Separation and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the cis(Z) and trans(E) isomers of clopenthixol in various matrices, including bulk drug substance and biological samples like serum.[15]

Objective: To separate and quantify this compound from its cis(Z)-isomer and other related substances.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., BEH C18 type)[14]

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (or other suitable buffer components)

-

Reference standards for cis(Z)-Clopenthixol and this compound

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid.[14] The exact ratio depends on the specific column and system used and should be optimized for baseline separation of the isomers.

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standards of cis(Z)- and this compound in a suitable solvent (e.g., methanol or the mobile phase) to prepare stock solutions. Perform serial dilutions to create calibration standards at various concentrations.

-

Sample Preparation: Dissolve the sample containing the clopenthixol isomers in the same solvent as the standards. For biological samples (e.g., serum), a liquid-liquid or solid-phase extraction step is required to remove proteins and other interfering substances before injection.

-

Chromatographic Conditions:

-

Column: BEH C18 or equivalent

-

Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid[14]

-

Flow Rate: Typically 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection Wavelength: Determined by the UV absorbance maximum of clopenthixol.

-

Column Temperature: Maintained at a constant temperature (e.g., 25-30°C) for reproducibility.

-

-

Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solutions. The retention times will differentiate the isomers, and the peak areas will be used to quantify their respective concentrations against the calibration curve.

Caption: High-level workflow for HPLC-based isomer analysis of Clopenthixol.

Mechanism of Action and Signaling Pathways

While the antipsychotic effects are mainly driven by the cis-isomer (zuclopenthixol), both isomers interact with various neurotransmitter receptors. Clopenthixol is primarily a dopamine D1 and D2 receptor antagonist.[3][4][5][8] It also exhibits high affinity for alpha-1 adrenergic and serotonin 5-HT2 receptors.[3][4] Its activity at histamine H1 receptors is weaker, and it has an even lower affinity for muscarinic cholinergic and alpha-2 adrenergic receptors.[3][4]

Antagonism of these G-protein-coupled receptors (GPCRs) modulates downstream intracellular signaling pathways. For instance, blocking the Gi/o-coupled D2 receptor can lead to an increase in cyclic adenosine monophosphate (cAMP) levels by removing the tonic inhibition of adenylate cyclase.[16] Furthermore, antipsychotic drug actions are known to intersect with critical signaling cascades such as the Akt/GSK-3 pathway, which is involved in regulating gene transcription and cellular metabolism.[16][17]

Caption: Receptor antagonism and downstream signaling pathways of Clopenthixol.

References

- 1. Clopenthixol - Wikipedia [en.wikipedia.org]

- 2. Zuclopenthixol acetate for acute schizophrenia and similar serious mental illnesses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Clopenthixol [drugfuture.com]

- 8. Clopenthixol | C22H25ClN2OS | CID 12454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. This compound hydrochloride | LGC Standards [lgcstandards.com]

- 11. This compound hydrochloride | LGC Standards [lgcstandards.com]

- 12. This compound hydrochloride | LGC Standards [lgcstandards.com]

- 13. This compound hydrochloride | LGC Standards [lgcstandards.com]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. Serum concentrations of cis(Z)- and trans(E)-clopenthixol after administration of cis(Z)-clopenthixol and clopenthixol to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pełny tekst: Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes, Paulina Rok-Bujko - Postępy Psychiatrii i Neurologii 2/2022 [termedia.pl]

- 17. Integrative Analyses of Transcriptomes to Explore Common Molecular Effects of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Stereoisomerism in the Pharmacology of Clopenthixol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopenthixol, a typical antipsychotic of the thioxanthene class, presents a classic example of how stereoisomerism dictates pharmacological activity. As a mixture of geometric isomers, its therapeutic efficacy and side effect profile are almost exclusively attributed to one of its stereoisomers. This technical guide provides an in-depth analysis of the stereoisomerism of Clopenthixol, detailing the profound pharmacological relevance of its cis(Z) and trans(E) isomers. We will explore their differential receptor binding affinities, functional activities, and the downstream signaling pathways they modulate. This document also includes detailed experimental protocols for key assays used in the characterization of such compounds, aiming to serve as a valuable resource for researchers in pharmacology and drug development.

The Stereoisomers of Clopenthixol: A Tale of Two Molecules

Clopenthixol exists as two geometric isomers: cis(Z)-Clopenthixol and trans(E)-Clopenthixol. The spatial arrangement of the substituents around the double bond of the thioxanthene ring system is the defining structural difference between these two molecules. This seemingly subtle variation leads to a stark contrast in their pharmacological profiles.

cis(Z)-Clopenthixol (Zuclopenthixol): The Active Moiety

The cis(Z)-isomer, known as Zuclopenthixol, is the pharmacologically active component responsible for the antipsychotic effects of Clopenthixol.[1][2] It is a potent antagonist at both dopamine D1 and D2 receptors, and also exhibits high affinity for α1-adrenergic and serotonin 5-HT2 receptors.[1] Zuclopenthixol is the isomer used in clinical practice for the treatment of schizophrenia and other psychotic disorders.[1]

trans(E)-Clopenthixol: The Inactive Counterpart

In stark contrast, the trans(E)-isomer is considered to be pharmacologically inactive concerning neuroleptic effects.[2] While it may possess other biological activities, such as antibacterial properties, it does not contribute to the antipsychotic efficacy of Clopenthixol. This highlights the critical importance of stereoselectivity in drug design and development.

Pharmacological Relevance: A Quantitative Perspective

The differential pharmacology of Clopenthixol's stereoisomers is quantitatively demonstrated by their receptor binding affinities. The following table summarizes the binding affinities (Ki values in nM) of cis(Z)-Clopenthixol (Zuclopenthixol) for key central nervous system receptors. Data for the trans(E)-isomer is not extensively available in comparative studies, reflecting its established inactivity at these neuroreceptors.

| Receptor Target | cis(Z)-Clopenthixol (Zuclopenthixol) Ki (nM) | trans(E)-Clopenthixol Ki (nM) |

| Dopamine D1 | 0.8 | Not widely reported (inactive) |

| Dopamine D2 | 0.4 | Not widely reported (inactive) |

| Serotonin 5-HT2A | 1.3 | Not widely reported (inactive) |

| α1-Adrenergic | 1.9 | Not widely reported (inactive) |

| Histamine H1 | 3.6 | Not widely reported (inactive) |

| Muscarinic M1 | > 1000 (low affinity) | Not widely reported (inactive) |

Note: Ki values are compiled from various sources and represent approximate affinities. The lower the Ki value, the higher the binding affinity.

The high affinity of Zuclopenthixol for D1 and D2 receptors is central to its antipsychotic mechanism, which is believed to involve the blockade of dopamine neurotransmission in the mesolimbic pathway. Its affinity for 5-HT2A and α1-adrenergic receptors likely contributes to its overall pharmacological profile, including some of its side effects. The negligible affinity for muscarinic M1 receptors suggests a lower propensity for anticholinergic side effects compared to some other antipsychotics.

Signaling Pathways and Experimental Workflows

The pharmacological effects of Zuclopenthixol are mediated through its interaction with specific G-protein coupled receptors (GPCRs), leading to the modulation of downstream intracellular signaling cascades.

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of cis(Z)-Clopenthixol and trans(E)-Clopenthixol for the human dopamine D2 receptor.

Materials:

-

Cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]-Spiperone (a D2 antagonist).

-

Unlabeled ligands: cis(Z)-Clopenthixol, trans(E)-Clopenthixol, and a known D2 antagonist for determining non-specific binding (e.g., Haloperidol).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Liquid scintillation counter and scintillation cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of membrane preparation, 50 µL of [3H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]-Spiperone, and 50 µL of a high concentration of an unlabeled antagonist (e.g., 10 µM Haloperidol).

-

Competitive Binding: 50 µL of membrane preparation, 50 µL of [3H]-Spiperone, and 50 µL of varying concentrations of cis(Z)-Clopenthixol or trans(E)-Clopenthixol (e.g., from 10^-11 to 10^-5 M).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation Assay for D2 Receptor Antagonism

Objective: To determine the functional antagonist activity of cis(Z)-Clopenthixol and trans(E)-Clopenthixol at the dopamine D2 receptor.

Materials:

-

A stable cell line co-expressing the human dopamine D2 receptor and a cAMP biosensor (e.g., GloSensor™).

-

Dopamine (agonist).

-

Forskolin (an adenylyl cyclase activator).

-

cis(Z)-Clopenthixol and trans(E)-Clopenthixol.

-

Assay medium (e.g., HBSS with 20 mM HEPES).

-

White, opaque 96-well microplates.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the cells in white, opaque 96-well plates and grow to confluency.

-

Assay Preparation: On the day of the assay, replace the culture medium with assay medium.

-

Antagonist Pre-incubation: Add varying concentrations of cis(Z)-Clopenthixol or trans(E)-Clopenthixol to the wells and pre-incubate for 15-30 minutes.

-

Agonist Stimulation: Add a fixed concentration of dopamine (typically its EC80) in the presence of forskolin to all wells except the negative control. Forskolin is used to stimulate cAMP production, which is then inhibited by the activation of the Gi-coupled D2 receptor.

-

Incubation: Incubate for 15-30 minutes at room temperature.

-

Signal Detection: Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the antagonist concentration.

-

Determine the IC50 value of the antagonist in reversing the dopamine-induced inhibition of the forskolin-stimulated cAMP signal.

-

This IC50 value represents the functional potency of the antagonist.

-

Conclusion

The stereoisomerism of Clopenthixol is a determining factor in its pharmacological activity. The cis(Z)-isomer, Zuclopenthixol, is a potent antagonist at dopamine and other neurotransmitter receptors, underpinning its efficacy as an antipsychotic agent. Conversely, the trans(E)-isomer is essentially devoid of neuroleptic activity. This profound difference underscores the importance of stereochemistry in drug action and highlights the necessity of characterizing individual stereoisomers during the drug development process. The experimental protocols provided herein offer a framework for the in-vitro characterization of such compounds, enabling a deeper understanding of their pharmacological properties and facilitating the development of more selective and effective therapeutics.

References

Pharmacokinetics of trans-Clopenthixol in Rodent Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct and comprehensive pharmacokinetic studies detailing the parameters of trans-Clopenthixol in rodent models are notably scarce in publicly available literature. The majority of research focuses on the pharmacologically active cis(Z)-isomer, Zuclopenthixol, or on Clopenthixol as a mixture of isomers. This guide, therefore, synthesizes the available information on the stereoselective analysis of Clopenthixol isomers and proposes a robust experimental framework for future pharmacokinetic studies of this compound in rodents, based on established methodologies.

Introduction to Clopenthixol and its Isomers

Clopenthixol is a typical antipsychotic of the thioxanthene class, characterized by the presence of a double bond in its central ring system, which gives rise to geometric isomers: cis(Z) and trans(E). The pharmacological activity of Clopenthixol is primarily attributed to the cis(Z)-isomer, known as Zuclopenthixol. The trans(E)-isomer is considered to be significantly less active. Despite this, understanding the pharmacokinetic profile of this compound is crucial for a complete characterization of the drug, including its potential for in vivo isomerization, competitive metabolism, and its contribution to the overall safety and efficacy profile of Clopenthixol formulations.

While pharmacokinetic data for Clopenthixol in rats has been reported in broader studies, these often do not differentiate between the isomers.[1] Studies in humans, however, have indicated that the biological half-life of trans(E)-clopenthixol is longer than that of the cis(Z)-isomer, suggesting distinct disposition characteristics that warrant further investigation in preclinical rodent models.

Proposed Experimental Protocol for a Pharmacokinetic Study of this compound in Rats

The following section outlines a detailed methodology for conducting a pharmacokinetic study of this compound in a rat model. This protocol is based on established practices for stereoselective pharmacokinetic analysis and analytical methods developed for the determination of Clopenthixol isomers.

Animal Model

-

Species: Sprague-Dawley rats

-

Sex: Male and Female (to assess for sex-dependent differences)

-

Weight: 200-250 g

-

Housing: Controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water. Animals should be acclimatized for at least one week prior to the study.

Drug Formulation and Administration

-

Compound: trans(E)-Clopenthixol dihydrochloride

-

Vehicle: A suitable vehicle for parenteral or oral administration (e.g., 0.9% saline, 5% DMSO in corn oil). The choice of vehicle should be based on the solubility and stability of the compound.

-

Dose: A minimum of three dose levels should be investigated to assess dose proportionality. A preliminary dose-ranging study is recommended to determine appropriate doses that are well-tolerated and result in plasma concentrations within the quantifiable range of the analytical method.

-

Routes of Administration:

-

Intravenous (IV) Bolus: To determine fundamental pharmacokinetic parameters such as clearance and volume of distribution. Administered via a cannulated tail vein.

-

Oral Gavage (PO): To assess oral bioavailability.

-

Sample Collection

-

Matrix: Plasma (and potentially brain tissue to assess blood-brain barrier penetration).

-

Blood Sampling: Serial blood samples (approximately 0.25 mL) should be collected from a cannulated jugular or carotid artery at pre-determined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

-

Plasma Preparation: Blood samples should be centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma should be stored at -80°C until analysis.

Bioanalytical Method

A validated, sensitive, and stereoselective analytical method is critical. High-performance liquid chromatography (HPLC) with UV or mass spectrometric (MS) detection is the method of choice.

-

Sample Preparation: Solid-phase extraction (SPE) is a robust method for extracting Clopenthixol isomers from plasma.

-

SPE Cartridge: Cyanopropyl cartridges have been shown to provide high extraction yield and good selectivity.

-

Procedure:

-

Condition the cartridge with methanol followed by water.

-

Load the plasma sample (pre-treated, e.g., with a buffer).

-

Wash the cartridge to remove interferences (e.g., with a water/methanol mixture).

-

Elute the analyte and internal standard with an appropriate organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

-

Chromatographic Conditions (based on published methods for human plasma):

-

Column: A reversed-phase column (e.g., C8, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of a phosphate buffer and acetonitrile (e.g., 65:35 v/v, pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 230 nm or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.

-

-

Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability. The limit of detection (LOD) for both cis- and trans-isomers should be in the low ng/mL range.

Quantitative Data Summary

| Parameter | Route | Dose (mg/kg) | Male Rats (Mean ± SD) | Female Rats (Mean ± SD) |

| Cmax (ng/mL) | PO | X | Data to be generated | Data to be generated |

| Tmax (h) | PO | X | Data to be generated | Data to be generated |

| AUC0-t (ngh/mL) | PO | X | Data to be generated | Data to be generated |

| AUC0-inf (ngh/mL) | PO | X | Data to be generated | Data to be generated |

| t1/2 (h) | PO | X | Data to be generated | Data to be generated |

| F (%) | PO | X | Data to be generated | Data to be generated |

| CL (L/h/kg) | IV | Y | Data to be generated | Data to be generated |

| Vd (L/kg) | IV | Y | Data to be generated | Data to be generated |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; F: Bioavailability; CL: Clearance; Vd: Volume of distribution.

Visualizations

Proposed Experimental Workflow

Caption: Proposed experimental workflow for a rodent pharmacokinetic study.

Metabolic Pathways of Clopenthixol

Caption: Primary metabolic pathways of Clopenthixol.

Conclusion and Future Directions

The pharmacokinetics of this compound in rodent models remain an under-researched area. While the cis-isomer is the active moiety, a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of the trans-isomer is essential for a complete preclinical safety and toxicology assessment. The proposed experimental protocol provides a framework for generating this crucial data. Future studies should focus on conducting well-designed pharmacokinetic studies in rodent models to elucidate the pharmacokinetic parameters of this compound, investigate the potential for in vivo stereoconversion, and explore its tissue distribution, particularly in the brain. Such data will be invaluable for regulatory submissions and for a more comprehensive understanding of the pharmacology of Clopenthixol.

References

trans-Clopenthixol mechanism of action at dopamine receptors

An In-Depth Technical Guide to the Mechanism of Action of trans-Clopenthixol at Dopamine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopenthixol is a typical antipsychotic of the thioxanthene class, characterized by its existence as two geometric isomers: cis(Z)- and trans(E)-Clopenthixol. The pharmacological activity of clopenthixol is almost exclusively attributed to the cis(Z)-isomer, known as Zuclopenthixol, which is a potent antagonist at both dopamine D1 and D2 receptors.[1][2][3] The trans(E)-isomer, in stark contrast, is considered practically devoid of antidopaminergic and, consequently, neuroleptic activity.[4][5] This document provides a detailed technical examination of the mechanism of action of this compound at dopamine receptors, focusing on its binding affinity, functional activity, and the underlying principles of stereoselectivity that dictate its pharmacological profile. We will explore the downstream signaling pathways of dopamine receptors and provide detailed protocols for the experimental assessment of receptor binding and function.

Stereoisomerism and Pharmacological Activity

The defining characteristic of clopenthixol's pharmacology is the profound difference in activity between its geometric isomers. The antipsychotic effect is mediated by the cis(Z)-isomer (Zuclopenthixol), which effectively blocks dopamine D1 and D2 receptors.[1][6] Conversely, the trans(E)-isomer is largely inactive at these receptors.[5] This stereoselectivity is a hallmark of thioxanthene neuroleptics and underscores the precise structural requirements for ligand interaction with dopamine receptor binding pockets.[7] Clinical preparations of clopenthixol may contain a mixture of isomers, but the therapeutic action is dependent on the concentration of the cis form.[5]

Figure 1: Stereoisomers of Clopenthixol and their differential activity at dopamine receptors.

Dopamine Receptor Binding Affinity

The interaction of a ligand with a receptor is quantified by its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. As shown in the table below, cis-Clopenthixol demonstrates high affinity for both D1-like and D2-like dopamine receptors. In contrast, while specific Ki values for this compound are not widely reported due to its pharmacological inactivity, it is established to have negligible affinity for these receptors.[4][5]

Table 1: Comparative Dopamine Receptor Binding Affinities of Clopenthixol Isomers

| Receptor Subtype | Ligand | Ki (nM) | Receptor Family | Primary G-Protein Coupling |

| D1 | cis(Z)-Clopenthixol | ~1 - 10 | D1-like | Gαs/olf |

| trans(E)-Clopenthixol | >1000 | D1-like | Gαs/olf | |

| D2 | cis(Z)-Clopenthixol | ~0.5 - 2 | D2-like | Gαi/o |

| trans(E)-Clopenthixol | >1000 | D2-like | Gαi/o | |

| D3 | cis(Z)-Clopenthixol | ~2 - 5 | D2-like | Gαi/o |

| trans(E)-Clopenthixol | >1000 | D2-like | Gαi/o | |

| D4 | cis(Z)-Clopenthixol | ~5 - 20 | D2-like | Gαi/o |

| trans(E)-Clopenthixol | >1000 | D2-like | Gαi/o | |

| D5 | cis(Z)-Clopenthixol | ~1 - 15 | D1-like | Gαs/olf |

| trans(E)-Clopenthixol | >1000 | D1-like | Gαs/olf |

Note: Ki values are compiled from multiple sources and represent approximate ranges. The values for this compound are estimated based on consistent reports of its pharmacological inactivity.[4][5]

Functional Activity and Downstream Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) that modulate intracellular signaling cascades. Their functional activity is primarily assessed by measuring changes in the second messenger, cyclic adenosine monophosphate (cAMP).

-

D1-like Receptors (D1 & D5): These receptors are coupled to the stimulatory G-protein, Gαs. Activation by an agonist (like dopamine) leads to the stimulation of adenylyl cyclase, which increases the intracellular concentration of cAMP.

-

D2-like Receptors (D2, D3 & D4): These receptors are coupled to the inhibitory G-protein, Gαi. Agonist binding inhibits adenylyl cyclase activity, thereby decreasing intracellular cAMP levels.

cis-Clopenthixol acts as a potent antagonist at both D1-like and D2-like receptors. This means it binds to the receptors but does not elicit a response, and it blocks the ability of dopamine to activate them. This dual D1/D2 antagonism is central to its antipsychotic effect.[6]

This compound exhibits no significant antagonist activity at clinically relevant concentrations.[5] In functional assays, it fails to effectively block dopamine-induced changes in cAMP, consistent with its very low binding affinity.

Figure 2: Canonical dopamine D1-like and D2-like receptor signaling pathways.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay

This protocol outlines a standard method to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific dopamine receptor subtype.

Objective: To calculate the Ki value of a test compound by measuring its ability to displace a specific high-affinity radioligand from the target receptor.

Materials:

-

Receptor Source: Homogenized tissue from a brain region rich in the target receptor (e.g., striatum for D1/D2) or membranes from a cell line stably expressing the receptor subtype of interest.

-

Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]SCH23390 for D1, [³H]Spiperone or [³H]Raclopride for D2).

-

Test Compound: this compound, serially diluted to cover a wide concentration range.

-

Non-specific Agent: A high concentration of a known antagonist for the target receptor to define non-specific binding (e.g., 1 µM cis-flupenthixol for D1, 10 µM sulpiride for D2).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

Scintillation Counter and scintillation fluid.

Methodology:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer. Centrifuge to pellet membranes, wash, and resuspend in fresh assay buffer. Determine protein concentration via a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + Radioligand + Assay Buffer.

-

Non-specific Binding: Receptor membranes + Radioligand + Non-specific Agent.

-

Competition: Receptor membranes + Radioligand + varying concentrations of this compound.

-

-

Incubation: Add a fixed concentration of radioligand (typically at or near its Kd) and the other components to the wells. Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: Experimental workflow for a competitive radioligand binding assay.

Protocol: cAMP Functional Assay (Antagonist Mode)

This protocol describes a cell-based functional assay to measure the ability of a test compound to act as an antagonist at D1 (Gαs-coupled) or D2 (Gαi-coupled) receptors.

Objective: To determine the potency (IC₅₀) of a test compound in blocking agonist-induced changes in intracellular cAMP.

Materials:

-

Cell Line: A stable cell line (e.g., CHO or HEK293) expressing the human dopamine receptor of interest (e.g., D1 or D2).

-

Agonist: Dopamine or a selective agonist for the receptor.

-

Test Compound: this compound, serially diluted.

-

cAMP Detection Kit: A commercial kit based on principles like HTRF, AlphaScreen, or a luciferase reporter gene system.

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

-

(For Gαi assays) Adenylyl Cyclase Stimulator: e.g., Forskolin.

Methodology (Gαi-coupled D2 Receptor Example):

-

Cell Plating: Seed the D2-expressing cells into a 384-well microplate and culture until they form a confluent monolayer.

-

Pre-incubation: Aspirate the culture medium and add assay buffer containing a PDE inhibitor. Pre-incubate the cells with varying concentrations of the test compound (this compound).

-

Stimulation: To measure antagonism of the inhibitory Gαi pathway, cells are first stimulated with Forskolin to raise basal cAMP levels. Then, a fixed concentration of Dopamine (typically its EC₈₀) is added to all wells (except negative controls) to inhibit adenylyl cyclase and reduce cAMP.

-

Lysis and Detection: After incubation, lyse the cells and add the detection reagents from the cAMP kit according to the manufacturer's instructions. This typically involves a competitive immunoassay where endogenous cAMP competes with a labeled cAMP tracer.

-

Measurement: Read the plate on a suitable microplate reader (e.g., for fluorescence or luminescence). The signal will be inversely proportional to the amount of cAMP produced.

-

Data Analysis:

-

Normalize the data to controls (0% inhibition = Dopamine + Forskolin; 100% inhibition = Forskolin only).

-

Plot the percentage of inhibition of the dopamine response versus the log concentration of this compound.

-

Use non-linear regression to determine the IC₅₀ value, which represents the concentration of this compound required to reverse 50% of the dopamine-induced inhibition of cAMP production.

-

Figure 4: Workflow for a Gαi-coupled (D2) cAMP functional antagonist assay.

Conclusion

The mechanism of action of this compound at dopamine receptors is fundamentally one of inactivity. While its isomer, cis(Z)-Clopenthixol (Zuclopenthixol), is a potent antagonist at both D1 and D2 receptor families, thereby exerting its antipsychotic effects, the trans(E)-isomer displays negligible binding affinity and a corresponding lack of functional antagonism. This profound stereoselectivity highlights the precise three-dimensional structural requirements for high-affinity binding to dopamine receptors. For researchers and drug development professionals, the study of clopenthixol isomers serves as a classic example of how subtle changes in molecular geometry can completely abolish pharmacological activity, providing valuable insights into the structure-activity relationships of dopaminergic ligands. Any observed in vivo effects of this compound are unlikely to be mediated by direct interaction with dopamine receptors.

References

- 1. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zuclopenthixol - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Dopamine and mania. The effects of trans- and cis-clopenthixol in a double-blind pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zuclopenthixol, a combined dopamine D1/D2 antagonist, versus haloperidol, a dopamine D2 antagonist, in tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Initial Characterization of trans-Clopenthixol's Binding Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopenthixol is a typical antipsychotic of the thioxanthene class, utilized in the management of schizophrenia and other psychotic disorders. It exists as a mixture of two geometric isomers: the pharmacologically active cis-(Z)-isomer, known as Zuclopenthixol, and the trans-(E)-isomer. This technical guide provides an in-depth characterization of the binding profile of trans-Clopenthixol. Extensive review of the scientific literature indicates that this compound is considered the inactive isomer, with significantly lower affinity for key central nervous system receptors compared to its cis counterpart. Consequently, detailed quantitative binding data for the trans-isomer is scarce. This guide summarizes the available qualitative and limited quantitative information, provides detailed experimental protocols for receptor binding assays, and visualizes the relevant signaling pathways to offer a comprehensive understanding of the pharmacological basis for the inactivity of this compound.

Introduction

The thioxanthene class of antipsychotics, developed in the mid-20th century, represents a significant advancement in the pharmacological treatment of psychosis. Clopenthixol, introduced in 1961, is a notable member of this class.[1] Its clinical efficacy is attributed to the antagonistic activity at dopamine D2 receptors, a hallmark of typical antipsychotics. However, the pharmacological activity of Clopenthixol is stereospecific, residing almost exclusively in the cis-(Z)-isomer, Zuclopenthixol.[1][2] The trans-(E)-isomer, in contrast, is reported to have minimal dopamine antagonistic activity and is considered pharmacologically inactive.[1][3] This document aims to provide a detailed initial characterization of the binding profile of this compound, focusing on its interaction with key receptors implicated in the therapeutic and side-effect profiles of antipsychotic drugs.

Comparative Binding Profile of Clopenthixol Isomers

The primary mechanism of action of typical antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] The significant difference in pharmacological activity between the cis and trans isomers of Clopenthixol stems from their differential affinity for this primary target and other receptors.

Quantitative Binding Data

A comprehensive search of the scientific literature reveals a paucity of specific quantitative binding data (e.g., Ki or IC50 values) for this compound. This is likely due to its established pharmacological inactivity, which has directed research efforts towards the active cis-isomer, Zuclopenthixol.

To illustrate the disparity in activity between thioxanthene isomers, data for the closely related compound Flupenthixol is presented. The trans-isomer of Flupenthixol demonstrates a significantly lower affinity for the dopamine D1 receptor, with a Ki value that is over two orders of magnitude higher than that of the cis-isomer. This substantial difference in binding affinity underscores the stereospecificity of thioxanthene-receptor interactions.

| Receptor | Zuclopenthixol (cis-Clopenthixol) Ki (nM) | This compound Ki (nM) | Reference |

| Dopamine D1 | High Affinity | Not Reported (Expected to be very low) | [4] |

| Dopamine D2 | High Affinity | Not Reported (Expected to be very low) | [4] |

| Serotonin 5-HT2A | High Affinity | Not Reported (Expected to be very low) | [4] |

| Adrenergic α1 | High Affinity | Not Reported (Expected to be very low) | [4] |

| Histamine H1 | Moderate Affinity | Not Reported (Expected to be very low) | [1] |

| Muscarinic M1 | Low Affinity | Not Reported (Expected to be very low) | [1] |

Note: "High Affinity" generally corresponds to Ki values in the low nanomolar range, "Moderate Affinity" in the tens of nanomolar range, and "Low Affinity" in the hundreds of nanomolar to micromolar range.

Qualitative Description of this compound's Binding Profile

Based on the available literature, the binding profile of this compound can be characterized as follows:

-

Dopamine Receptors (D1, D2): Possesses minimal antagonistic activity at both D1 and D2 receptors, which is the primary reason for its lack of antipsychotic efficacy.[1]

-

Serotonin Receptors (5-HT2A): Expected to have very low affinity for the 5-HT2A receptor, a key target for atypical antipsychotics.

-

Adrenergic Receptors (α1): Likely exhibits low affinity for α1-adrenergic receptors, which are associated with orthostatic hypotension.

-

Histamine Receptors (H1): While the cis-isomer has moderate H1 affinity, contributing to sedation, the trans-isomer's affinity is presumed to be significantly lower.

-

Muscarinic Receptors (M1): Both isomers are expected to have low affinity for muscarinic cholinergic receptors, indicating a low potential for anticholinergic side effects.

Experimental Protocols

The characterization of a compound's binding profile is typically achieved through in vitro radioligand binding assays. Below are detailed methodologies for performing such assays for dopamine and serotonin receptors.

Radioligand Binding Assay for Dopamine D2 Receptors

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

-

Receptor Source: Commercially available cell membranes from CHO-K1 or HEK293 cells stably expressing the human dopamine D2L or D2S receptor.

-

Radioligand: [3H]-Spiperone or [3H]-Raclopride (specific activity ~60-90 Ci/mmol).

-

Non-specific Binding Control: Haloperidol (10 µM) or Butaclamol (1 µM).

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well microplates, cell harvester.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of membrane suspension.

-

Non-specific Binding: 25 µL of non-specific binding control, 25 µL of radioligand, and 50 µL of membrane suspension.

-

Test Compound: 25 µL of varying concentrations of this compound, 25 µL of radioligand, and 50 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Serotonin 5-HT2A Receptors

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT2A receptor.

Materials:

-

Receptor Source: Commercially available cell membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]-Ketanserin or [3H]-Spiperone (specific activity ~60-90 Ci/mmol).

-

Non-specific Binding Control: Mianserin (10 µM) or Ketanserin (1 µM).

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, 0.1% ascorbic acid, 10 µM pargyline, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well microplates, cell harvester.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 15-25 µ g/well .

-

Assay Setup: Follow the same setup as described for the D2 receptor assay, using the appropriate reagents for the 5-HT2A receptor.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Filtration: Follow the same filtration procedure as for the D2 receptor assay.

-

Scintillation Counting: Follow the same scintillation counting procedure as for the D2 receptor assay.

-

Data Analysis: Follow the same data analysis procedure as for the D2 receptor assay to determine the IC50 and Ki values for this compound at the 5-HT2A receptor.

Signaling Pathways

The interaction of a ligand with its receptor initiates a cascade of intracellular events known as a signaling pathway. The primary receptors for antipsychotic action, the dopamine D2 and serotonin 5-HT2A receptors, are G-protein coupled receptors (GPCRs) that utilize distinct signaling mechanisms.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a member of the D2-like family of dopamine receptors, which are coupled to inhibitory G-proteins (Gi/o). Antagonism of this pathway is the primary mechanism of action for typical antipsychotics.

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

The serotonin 5-HT2A receptor is coupled to the Gq family of G-proteins. Antagonism of this receptor is a key feature of many atypical antipsychotics and is thought to contribute to their improved side-effect profile.

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Workflow for Binding Profile Characterization

The overall process for characterizing the binding profile of a test compound like this compound follows a logical progression from initial screening to detailed kinetic analysis.

Caption: Experimental Workflow for Binding Profile Characterization.

Conclusion

The initial characterization of this compound's binding profile reinforces its classification as the pharmacologically inactive isomer of Clopenthixol. The lack of significant affinity for dopamine D2 receptors, the primary target for antipsychotic efficacy, is the most critical determinant of its inactivity. While a comprehensive quantitative binding dataset for this compound is not available in the public domain, the pronounced stereospecificity of thioxanthene antipsychotics, as evidenced by data from related compounds like Flupenthixol, provides a strong rationale for its negligible activity. Further in-depth binding and functional assays, following the protocols outlined in this guide, would be necessary to definitively quantify the low-level interactions of this compound with a broad range of CNS receptors. However, based on current knowledge, its contribution to the overall pharmacological effect of the isomeric mixture, Clopenthixol, is considered minimal. This understanding is crucial for drug development professionals in the design and evaluation of novel antipsychotic agents.

References

- 1. Meet the relatives: a reintroduction to the clinical pharmacology of ‘typical’ antipsychotics (Part 2) | Advances in Psychiatric Treatment | Cambridge Core [cambridge.org]

- 2. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zuclopenthixol and Zuclopenthixol Decanoate; Flupenthixol and Flupenthixol Decanoate (Chapter 10) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]

- 4. drugapprovalsint.com [drugapprovalsint.com]

The Genesis of a Neuroleptic: A Technical Chronicle of Clopenthixol and Its Isomers

A deep dive into the discovery, stereochemistry, and differential pharmacology of the thioxanthene antipsychotic, Clopenthixol, and its clinically pivotal cis(Z)-isomer, Zuclopenthixol.

This technical guide provides a comprehensive overview of the discovery, history, and isomeric properties of Clopenthixol, a thioxanthene derivative that has played a significant role in the management of psychotic disorders. We delve into the pivotal discovery of its geometric isomers, the elucidation of their distinct pharmacological activities, and the subsequent clinical development of the active cis(Z)-isomer, Zuclopenthixol. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important antipsychotic agent.

From a Mixture to a Purified Entity: A Historical Perspective

Clopenthixol was first introduced in 1961 by Lundbeck as a novel antipsychotic agent belonging to the thioxanthene class.[1][2] It was initially synthesized and marketed as a mixture of its geometric isomers, cis(Z) and trans(E).[1] Subsequent pharmacological investigations revealed a critical distinction between these two isomers: the antipsychotic efficacy of Clopenthixol resided almost exclusively in the cis(Z)-isomer.[2] This seminal finding led to the isolation and development of the pure cis(Z)-isomer, which was introduced in 1962 as Zuclopenthixol.[2] The trans(E)-isomer was found to be largely devoid of antipsychotic activity, though it may contribute to the sedative effects observed with the isomeric mixture.[3]

Physicochemical and Pharmacokinetic Properties of Clopenthixol Isomers

Below is a summary of the available pharmacokinetic parameters for Zuclopenthixol, the active cis(Z)-isomer. A direct, comprehensive comparison with the mixed isomer formulation is challenging due to the historical shift in clinical focus to the purified active isomer.

| Parameter | Oral Zuclopenthixol | Zuclopenthixol Acetate (IM) | Zuclopenthixol Decanoate (IM Depot) |

| Time to Maximum Concentration (Tmax) | ~4 hours[1] | 24-48 hours[2] | 5-7 days[4] |

| Elimination Half-life (t½) | ~20 hours[1] | - | 19 days[5] |

| Bioavailability | Lower than injectable forms[6] | Higher than oral | Higher than oral |

| Metabolism | Hepatic (CYP2D6 and CYP3A4 mediated) | Hydrolyzed to Zuclopenthixol | Hydrolyzed to Zuclopenthixol |

| Excretion | Primarily fecal | - | - |

Table 1: Pharmacokinetic Parameters of Zuclopenthixol Formulations. This table summarizes key pharmacokinetic parameters for different formulations of the active cis(Z)-isomer of Clopenthixol.

Experimental Protocols: Synthesis and Isomer Separation

The synthesis of Clopenthixol and the subsequent separation of its cis(Z) and trans(E) isomers are crucial steps in the production of the pharmacologically active Zuclopenthixol.

Synthesis of Clopenthixol

A common synthetic route to Clopenthixol involves the condensation of 2-chloro-9-(3-bromopropylidene)thioxanthene with 1-(2-hydroxyethyl)piperazine. The initial steps typically involve the preparation of the thioxanthene core, followed by the introduction of the propylidene side chain, and finally the addition of the piperazine ethanol moiety.

Separation of cis(Z) and trans(E) Isomers

The separation of the geometric isomers of Clopenthixol can be achieved through fractional crystallization of their salts, such as the dihydrochloride salts.[7] This process leverages the differential solubility of the isomeric salts in a given solvent system to selectively crystallize one isomer, leaving the other in the mother liquor.

A more contemporary and analytical approach for the separation and quantification of Clopenthixol isomers is High-Performance Liquid Chromatography (HPLC).

A reported HPLC method for the simultaneous determination of cis(Z)- and trans(E)-Clopenthixol in human plasma utilizes a reversed-phase C8 column.[8][9]

-

Mobile Phase: Isocratic elution with a mixture of 25 mM phosphate buffer and acetonitrile (65:35 v/v), with the pH adjusted to 3.0.[8][9]

-

Sample Preparation: Solid-phase extraction (SPE) using cyanopropyl cartridges.[8][9]

This method has been shown to be sensitive and effective for quantifying the individual isomers in biological samples.[8]

Mechanism of Action and Signaling Pathways

Zuclopenthixol exerts its antipsychotic effects primarily through the antagonism of dopamine D1 and D2 receptors in the central nervous system.[1][10][11] It also exhibits high affinity for α1-adrenergic and 5-HT2A serotonin receptors, which contributes to its overall pharmacological profile, including some of its side effects.[10][12]

Dopamine D2 Receptor Antagonism

The blockade of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.

Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway. Zuclopenthixol acts as an antagonist at the D2 receptor, thereby modulating downstream signaling cascades.

Serotonin 5-HT2A Receptor Antagonism

Antagonism of 5-HT2A receptors, particularly in the mesocortical pathway, is thought to contribute to the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia and may also mitigate some of the extrapyramidal side effects associated with D2 receptor blockade.

Figure 2: Simplified 5-HT2A Receptor Signaling Pathway. Zuclopenthixol's antagonism at the 5-HT2A receptor influences intracellular signaling through the Gq pathway.

Conclusion

The story of Clopenthixol and its isomers is a compelling example of the critical role of stereochemistry in pharmacology. The initial development of a racemic mixture, followed by the identification and isolation of the active cis(Z)-isomer, Zuclopenthixol, marked a significant advancement in the therapeutic arsenal for psychotic disorders. This in-depth guide has provided a technical overview of the historical context, physicochemical properties, experimental methodologies, and mechanisms of action related to these important neuroleptic agents. Further research to fully elucidate the comparative quantitative pharmacology of the individual isomers would provide an even more complete understanding of their distinct biological activities.

References

- 1. Zuclopenthixol dihydrochloride for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zuclopenthixol and Zuclopenthixol Decanoate; Flupenthixol and Flupenthixol Decanoate (Chapter 10) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of dopamine uptake by D2 antagonists: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medsafe.govt.nz [medsafe.govt.nz]

- 6. droracle.ai [droracle.ai]

- 7. researchgate.net [researchgate.net]

- 8. Liquid chromatographic analysis of the cis(Z)- and trans(E)-isomers of clopenthixol in human plasma using a novel solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Zuclopenthixol, a combined dopamine D1/D2 antagonist, versus haloperidol, a dopamine D2 antagonist, in tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Note: A Validated HPLC Method for the Separation of cis- and trans-Clopenthixol Isomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clopenthixol is a thioxanthene antipsychotic drug that exists as two geometric isomers: the pharmacologically active cis-(Z)-clopenthixol (zuclopenthixol) and the less active trans-(E)-clopenthixol.[1] Due to the significant difference in pharmacological activity, it is crucial to separate and quantify these isomers in pharmaceutical formulations and biological matrices. This application note presents a reliable and sensitive high-performance liquid chromatography (HPLC) method for the baseline separation of cis- and trans-clopenthixol.

Data Summary

The following table summarizes the key chromatographic parameters and performance data for the validated HPLC method.

| Parameter | Value |

| Chromatographic Column | Reversed-phase C8, 150 x 4.6 mm I.D., 5 µm |

| Mobile Phase | 25 mM Phosphate Buffer : Acetonitrile (65:35 v/v), pH 3.0 |

| Flow Rate | 1.0 mL/min (Isocratic) |

| Detection Wavelength | 230 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Linearity Range (cis-(Z)-Clopenthixol) | 1 - 300 ng/mL |

| Linearity Range (trans-(E)-Clopenthixol) | 1 - 200 ng/mL |

| Limit of Detection (LOD) | 0.3 ng/mL for both isomers |

Experimental Protocol

This protocol outlines the step-by-step procedure for the HPLC analysis of cis- and this compound.

1. Materials and Reagents

-

cis-(Z)-Clopenthixol and trans-(E)-clopenthixol reference standards

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., cyanopropyl) for plasma samples[2]

2. Instrument and Equipment

-

HPLC system with a UV detector

-

Reversed-phase C8 column (150 x 4.6 mm I.D., 5 µm)[2]

-

Data acquisition and processing software

-

Analytical balance

-

pH meter

-

Sonicator

-

Vortex mixer

-

SPE manifold (for plasma samples)

3. Preparation of Solutions

-

Mobile Phase (25 mM Phosphate Buffer : Acetonitrile, 65:35 v/v, pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 3.0 with orthophosphoric acid. Mix 650 mL of the phosphate buffer with 350 mL of acetonitrile. Degas the mobile phase by sonication before use.

-

Standard Stock Solutions (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of cis-(Z)-clopenthixol and trans-(E)-clopenthixol reference standards in methanol to obtain individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., 1-300 ng/mL for cis-clopenthixol and 1-200 ng/mL for this compound).[2]

4. Sample Preparation (for Plasma Samples)

For the analysis of clopenthixol isomers in human plasma, a solid-phase extraction (SPE) procedure is recommended.[2]

-

Conditioning: Condition the cyanopropyl SPE cartridges with methanol followed by water.

-

Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a suitable solvent to remove interferences.

-

Elution: Elute the analytes from the cartridge with an appropriate elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

5. HPLC Analysis

-

System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Injection: Inject 20 µL of the standard solutions and sample solutions into the HPLC system.

-

Data Acquisition: Acquire the chromatograms for a sufficient run time to allow for the elution of both isomers.

6. Data Analysis

-

Identify the peaks for cis- and this compound based on their retention times from the standard chromatograms.

-

Integrate the peak areas of the analytes.

-

Construct calibration curves by plotting the peak area against the concentration of the working standard solutions.

-

Determine the concentration of cis- and this compound in the samples by interpolating their peak areas on the respective calibration curves.

Visualizations

Caption: Workflow for HPLC separation of clopenthixol isomers.

References

The Use of trans-Clopenthixol as a Negative Control in Behavioral Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of behavioral pharmacology, the use of appropriate controls is paramount to ensure the validity and specificity of experimental findings. When investigating the effects of psychoactive compounds, particularly those with stereoisomers, the inactive isomer can serve as an invaluable negative control. This document provides detailed application notes and protocols for utilizing trans-clopenthixol as a negative control in behavioral studies, focusing on its relationship with the pharmacologically active cis-isomer, zuclopenthixol.